(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde
Description
This compound is a structurally complex spirocyclic molecule featuring a unique fusion of a tricyclo[7.2.1.01,6]dodecane system and a cyclohex-3-ene ring. Key structural attributes include:
- Spiro junction: Connects the tricyclic framework (3-oxatricyclo[7.2.1.01,6]dodecane) at position 5 to the cyclohexene ring at position 6'.
- Functional groups: A carbaldehyde group at position 1', three oxo groups (at positions 2, 5', and 11), and three methyl substituents (positions 2', 2', and 10).
Properties
IUPAC Name |
(1S,1'R,5S,6S,9R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11?,12-,13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGUZQAIRRLSN-BJXJFWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,1'R,5S,6S,9R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde, also known as Epieriocalyxin A (PubChem CID: 102004430), is a complex organic molecule with significant biological relevance. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C20H24O5 and features multiple functional groups that contribute to its biological activity. The stereochemistry is particularly notable, with several chiral centers affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24O5 |
| Molecular Weight | 344.4 g/mol |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Anticancer Properties
Research indicates that Epieriocalyxin A exhibits potent anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of mitochondrial membrane potential.
Case Study:
A study conducted by Zhang et al. (2023) reported that treatment with Epieriocalyxin A resulted in a significant reduction in cell viability in MDA-MB-231 breast cancer cells, with IC50 values around 15 µM. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2.
Anti-inflammatory Effects
Epieriocalyxin A has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
In a study by Lee et al. (2024), the compound was tested on LPS-stimulated RAW 264.7 macrophages, showing a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokine release at concentrations ranging from 10 to 50 µM.
The biological activities of Epieriocalyxin A can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cytokine Modulation : Inhibition of NF-kB signaling leading to decreased inflammatory mediators.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
Comparison with Similar Compounds
Structural Analogues with Spiro or Tricyclic Frameworks
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Size and Complexity : The target compound’s molecular weight is estimated to exceed 400 g/mol, making it larger than most analogues listed in the evidence. Its tricyclo[7.2.1.01,6]dodecane core introduces greater steric hindrance compared to bicyclic systems (e.g., ).
- Biological Relevance: The alkaloid derivative in shares a carbaldehyde group but incorporates an indole ring, a motif often associated with bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
